2-Bromopropane-1,1,1,3,3,3-d6

Mass Spectrometry Isotope Dilution Quantitative Analysis

2-Bromopropane-1,1,1,3,3,3-d6 (CAS 52809-76-4) is a stable isotope-labeled analog of 2-bromopropane (isopropyl bromide), belonging to the class of deuterated alkyl halides. In this isotopologue, six hydrogen atoms are replaced by deuterium (chemical formula C₃HD₆Br), resulting in a nominal mass increase of +6 Da compared to the unlabeled parent compound (C₃H₇Br).

Molecular Formula C3H7Br
Molecular Weight 129.03 g/mol
CAS No. 52809-76-4
Cat. No. B032805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopropane-1,1,1,3,3,3-d6
CAS52809-76-4
Synonyms2-Bromopropane-1,1,1,3,3,3-d6;  2-Bromo-1,1,1,3,3,3-hexadeuteropropane
Molecular FormulaC3H7Br
Molecular Weight129.03 g/mol
Structural Identifiers
SMILESCC(C)Br
InChIInChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3
InChIKeyNAMYKGVDVNBCFQ-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopropane-1,1,1,3,3,3-d6 (CAS 52809-76-4): A Hexadeuterated Isopropyl Bromide for Analytical Precision and Synthetic Labeling


2-Bromopropane-1,1,1,3,3,3-d6 (CAS 52809-76-4) is a stable isotope-labeled analog of 2-bromopropane (isopropyl bromide), belonging to the class of deuterated alkyl halides. In this isotopologue, six hydrogen atoms are replaced by deuterium (chemical formula C₃HD₆Br), resulting in a nominal mass increase of +6 Da compared to the unlabeled parent compound (C₃H₇Br) . This specific isotopic substitution at the terminal methyl groups preserves the core molecular geometry and reactivity of the secondary alkyl bromide while imparting distinct physicochemical properties essential for its role as an internal standard and mechanistic probe .

Procurement Risk: Why 2-Bromopropane-1,1,1,3,3,3-d6 Cannot Be Substituted with Non-Deuterated or Differently Deuterated Analogs


Generic substitution of 2-Bromopropane-1,1,1,3,3,3-d6 with its non-deuterated counterpart (2-bromopropane, CAS 75-26-3) or other deuterated variants (e.g., d1 or d7) is analytically and synthetically invalid. The +6 Da mass shift of the d6-isotopologue is critical for its resolution from the endogenous +1 and +2 isotopic peaks of the unlabeled analyte in mass spectrometry, a distinction not achievable with the unlabeled compound . Conversely, the fully deuterated d7-analog (CAS 39091-63-9) introduces a +7 Da mass difference and alters the kinetic isotope effect (KIE) at the reactive C2 position due to C-D bond substitution, making it unsuitable for studies requiring selective methyl-group labeling or where a specific KIE at the reactive center must be avoided . The following evidence quantifies the specific differentiation of the d6-isotopologue that mandates its precise specification in procurement.

Quantitative Differentiation Evidence for 2-Bromopropane-1,1,1,3,3,3-d6 vs. Closest Analogs


Differentiation by Mass Spectrometry: +6 Da Mass Shift vs. Unlabeled 2-Bromopropane

In mass spectrometry-based quantification, 2-Bromopropane-1,1,1,3,3,3-d6 provides a distinct +6 Da mass shift relative to the unlabeled 2-bromopropane analyte (C₃H₇Br). This separation is sufficient to resolve the internal standard signal from the natural abundance M+1 and M+2 isotopic peaks of the analyte, which can otherwise cause signal overlap and inaccurate quantification . This +6 Da difference is specifically enabled by the selective deuteration of the two methyl groups, as confirmed by the molecular formula (CD₃)₂CHBr and molecular weight of 129.03 g/mol .

Mass Spectrometry Isotope Dilution Quantitative Analysis

Differentiation by NMR: Elimination of Methyl Proton Signals vs. Unlabeled 2-Bromopropane

2-Bromopropane-1,1,1,3,3,3-d6 is specifically designed to simplify ¹H NMR spectra by eliminating the intense doublet signal arising from the six equivalent methyl protons (δ 1.64 ppm) present in unlabeled 2-bromopropane [1]. In the d6-isotopologue, these methyl groups are fully deuterated (CD₃), resulting in no proton signal in this region. This leaves the septuplet signal of the single methine proton (δ 4.24 ppm) as the sole observable ¹H resonance, significantly reducing spectral crowding and facilitating the analysis of complex mixtures or reaction kinetics .

NMR Spectroscopy Structural Elucidation Reaction Monitoring

Differentiation in Isotopic Purity: ≥98-99 atom % D Enrichment vs. Lower Purity Standards

Commercial batches of 2-Bromopropane-1,1,1,3,3,3-d6 are routinely supplied with a certified isotopic enrichment of ≥98-99 atom % D . This high degree of deuteration ensures that the d6-isotopologue is the overwhelmingly predominant species, minimizing interference from partially deuterated (e.g., d5) or unlabeled contaminants. This is a critical quality attribute that differentiates it from generic deuterated compounds which may not have such rigorous enrichment specifications, thereby ensuring the reliability and reproducibility of its use as a precise internal standard.

Isotopic Enrichment Quality Control Reference Material

Differentiation in Synthesis: Strategic Incorporation of a CD₃ Label vs. d7-Analog

2-Bromopropane-1,1,1,3,3,3-d6 serves as a specific synthon for incorporating a fully deuterated isopropyl group (CD₃)₂CH- into target molecules. This is distinct from the use of 2-bromopropane-d7, which introduces a deuterium label at the reactive C2 position. In the synthesis of deuterium-labeled fluvastatin, [2H₆]-2-bromopropane was used as a key starting material, resulting in final products with >98% deuterium enrichment and enabling their use as internal standards for metabolism studies [1]. The d6-isotopologue allows for metabolic tracking without altering the kinetic isotope effect at the site of nucleophilic substitution (the C-Br bond), a crucial differentiation from the d7-analog.

Drug Metabolism Pharmacokinetics Isotope Labeling

Validated Application Scenarios for 2-Bromopropane-1,1,1,3,3,3-d6 Based on Quantitative Evidence


Precision Quantification of 2-Bromopropane in Complex Matrices via Isotope Dilution GC-MS

Based on the +6 Da mass differentiation from the unlabeled analyte (Evidence Item 1) and the high isotopic enrichment (Evidence Item 3), 2-Bromopropane-1,1,1,3,3,3-d6 is the optimal internal standard for quantifying trace levels of 2-bromopropane in environmental, biological, or industrial samples. Its mass spectrometric signal is cleanly resolved from the natural isotopic envelope of the target analyte, enabling accurate and precise quantification by isotope dilution mass spectrometry (IDMS) without signal interference .

Mechanistic and Kinetic Studies of Reactions at the C2 Position

The specific deuteration pattern of this compound (Evidence Item 2 and 4) makes it indispensable for studying the reactivity of the C-Br bond. In ¹H NMR kinetic experiments, the removal of methyl proton signals eliminates spectral overlap, allowing for clean integration of the diagnostic methine proton signal to monitor reaction progress . Furthermore, as demonstrated in the synthesis of labeled fluvastatin, it serves as a precursor that introduces a metabolically stable CD₃ label without creating a C-D bond at the reactive site, thus preserving the native reaction kinetics of the unlabeled molecule [1].

Synthesis of Metabolically Stable Drug Candidates and Internal Standards

As a key synthon (Evidence Item 4), 2-Bromopropane-1,1,1,3,3,3-d6 is used to install a fully deuterated isopropyl group into pharmaceutical compounds. This 'heavy' isopropyl group acts as a silent label that is distinguishable by mass spectrometry but does not significantly alter the parent drug's pharmacodynamics. This strategy is essential for creating stable isotope-labeled internal standards for LC-MS/MS bioanalysis in drug development, a process validated by its use in the synthesis of deuterated fluvastatin analogs [1].

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